molecular formula C7H13N2+ B15061266 1-Propyl-3-methylimidazolium hexafluorophosphate CAS No. 80432-06-0

1-Propyl-3-methylimidazolium hexafluorophosphate

Cat. No.: B15061266
CAS No.: 80432-06-0
M. Wt: 125.19 g/mol
InChI Key: WVDDUSFOSWWJJH-UHFFFAOYSA-N
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Description

1-Propyl-3-methylimidazolium hexafluorophosphate (CAS 216300-12-8) is a high-purity, colorless ionic liquid recognized for its high thermal stability, with a decomposition temperature up to 335°C, and a melting point of approximately 40°C . It serves as a versatile solvent and electrolyte component in advanced research. In the field of energy storage, ionic liquids with the hexafluorophosphate anion, such as the closely related 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF6), are extensively investigated as flame-retardant additives in lithium-ion battery electrolytes. Their incorporation enhances thermal safety by reducing heat release and improving the stability of the electrolyte system against combustion . This compound is also highly valued in green chemistry as an environmentally responsible solvent replacement for conventional toxic solvents due to its negligible vapour pressure . Its utility extends to organic synthesis, where it acts as an efficient reaction medium for various transformations, including biocatalytic and enantioselective processes, often enabling easier product separation and catalyst recycling . Furthermore, its ability to enhance the solubility of gases like CO2 makes it a compound of interest for carbon capture and separation technologies . As a member of the imidazolium family, its physical properties, including conductivity and viscosity, are influenced by glassy freezing dynamics, which are critical for optimizing its performance in electrochemical applications . This product is provided with a consistent purity of 99% and is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

80432-06-0

Molecular Formula

C7H13N2+

Molecular Weight

125.19 g/mol

IUPAC Name

1-methyl-3-propylimidazol-1-ium

InChI

InChI=1S/C7H13N2/c1-3-4-9-6-5-8(2)7-9/h5-7H,3-4H2,1-2H3/q+1

InChI Key

WVDDUSFOSWWJJH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C[N+](=C1)C

Origin of Product

United States

Preparation Methods

Quaternization of 1-Methylimidazole

In the first step, 1-methylimidazole is alkylated with 1-bromopropane under microwave irradiation to form the bromide intermediate, 1-propyl-3-methylimidazolium bromide ([PMIm]Br). Key parameters include:

Parameter Optimal Value
Molar ratio (1-methylimidazole:1-bromopropane) 1:1.1
Temperature 80°C
Reaction time 20 minutes
Yield 93%

The reaction proceeds via nucleophilic substitution, where the bromide ion acts as a leaving group. Microwave irradiation accelerates the reaction by enabling rapid and uniform heating, reducing side reactions.

Anion Exchange with Hexafluorophosphoric Acid

The intermediate [PMIm]Br is then reacted with HPF₆ at room temperature for 4 hours to yield the final product:

Parameter Conditions
Solvent Water
Reaction time 4 hours
Yield 48–50%

The hydrophobic ionic liquid separates into a distinct layer, which is washed repeatedly with water to remove residual bromide and dried under vacuum.

Conventional Metathesis Method

While less frequently reported for the propyl derivative, a analogous pathway to 1-butyl-3-methylimidazolium hexafluorophosphate synthesis suggests potential adaptation using 1-chloropropane and potassium hexafluorophosphate (KPF₆). However, this method suffers from longer reaction times and lower yields compared to microwave-assisted routes.

Reaction Scheme

  • Quaternization :
    $$ \text{1-Methylimidazole + 1-Chloropropane} \rightarrow \text{[PMIm]Cl} $$
  • Metathesis :
    $$ \text{[PMIm]Cl + KPF₆} \rightarrow \text{[PMIm]PF₆ + KCl} $$

Challenges

  • Requires elevated temperatures (60–80°C) for 12–24 hours.
  • KCl byproduct necessitates extensive purification.

Optimization of Reaction Conditions

Microwave synthesis outperforms conventional methods in both speed and yield. Comparative data:

Method Yield ([PMIm]Br) Yield ([PMIm]PF₆) Total Time
Microwave-assisted 93% 48–50% 4.3 hours
Conventional ~85%* ~40%* 24+ hours

*Extrapolated from butyl derivative synthesis.

Key factors influencing efficiency:

  • Stoichiometry : Excess 1-bromopropane (1.1:1 ratio) ensures complete quaternization.
  • Anion exchange efficiency : HPF₆ purity critically affects final product yield.

Characterization and Validation

Synthesized this compound is validated using:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.92 (m, 2H, NCH₂CH₂), 3.87 (s, 3H, NCH₃), 4.25 (t, 2H, NCH₂), 7.45 (s, 1H, imidazole-H), 7.52 (s, 1H, imidazole-H).
  • IR : Peaks at 840 cm⁻¹ (P-F stretching) and 3150 cm⁻¹ (C-H imidazolium).

Physicochemical Properties

Property Value
Molecular weight 270.16 g/mol
Density 1.30–1.38 g/cm³
Solubility Insoluble in water; soluble in acetone, DMSO

Discussion of Methodological Trade-offs

  • Microwave-assisted synthesis offers rapid, high-yield production but requires specialized equipment.
  • Conventional metathesis is accessible but less efficient.
  • Anion choice : HPF₆ provides hydrophobicity but necessitates careful handling due to slow hydrolysis in aqueous media.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various substituted imidazolium compounds .

Scientific Research Applications

1-Propyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-propyl-3-methylimidazolium hexafluorophosphate exerts its effects involves its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and stabilizing intermediates. The hexafluorophosphate anion contributes to the compound’s stability and solvation properties. These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Imidazolium Hexafluorophosphates

Compound Molecular Formula Molecular Weight (g/mol) Viscosity (cP at 25°C) Melting Point (°C) Decomposition Temp (°C)
1-Propyl-3-methylimidazolium PF6 C₇H₁₃F₆N₂P 270.16 254 -8 350
1-Butyl-3-methylimidazolium PF6 C₈H₁₅F₆N₂P 284.18 314* -80 400*
1-Methyl-3-octylimidazolium PF6 C₁₂H₂₃F₆N₂P 340.29 680* - 375*
1-Methyl-3-(2-pyridyl)imidazolium PF6 C₉H₁₁F₆N₃P 306.18 N/A N/A N/A

Key Observations:

  • Alkyl Chain Impact : Increasing alkyl chain length (e.g., propyl → butyl → octyl) elevates molecular weight and viscosity, reducing fluidity. For example, [Omim][PF6] (octyl chain) has a viscosity ~2.7× higher than [Pmim][PF6] .
  • Functional Group Influence : Substitutions like pyridyl groups (e.g., 1-Methyl-3-(2-pyridyl)imidazolium PF6) introduce hydrogen-bonding sites, enabling supramolecular polymer formation via CH···F interactions .

Thermal and Electrochemical Stability

Thermal Stability

  • [Pmim][PF6] decomposes at 350°C , while [Bmim][PF6] exhibits higher stability (~400°C) due to stronger van der Waals interactions from its longer alkyl chain .
  • [Omim][PF6] shows intermediate decomposition (~375°C), likely due to steric hindrance from the octyl group .

Electrochemical Behavior

  • [Bmim][PF6] demonstrates a wide electrochemical window, with formal reduction potentials of -2.96 V (Na⁺/Na) and -3.35 V (K⁺/K) vs. ferrocene .

Table 2: Application-Specific Comparison

Compound Key Applications Performance Notes
1-Propyl-3-methylimidazolium PF6 Biotransformation (e.g., androstenedione production), CO₂ reduction . Optimal viscosity and stability for microbial catalysis .
1-Butyl-3-methylimidazolium PF6 Electrochemistry, lithium-ion battery electrolytes, solvent systems . High ionic conductivity and low melting point enhance battery performance .
1-Methyl-3-octylimidazolium PF6 Extraction processes, material science . Hydrophobicity suits organic-aqueous phase separations .
1-Methyl-3-(2-pyridyl)imidazolium PF6 Supramolecular polymers, crystal engineering . Pyridyl group enables 1D polymer chain formation via CH···F interactions .

Biological Activity

1-Propyl-3-methylimidazolium hexafluorophosphate (PMIM-PF6) is an ionic liquid (IL) that has garnered attention in various fields, including pharmaceuticals and environmental science, due to its unique properties and biological activities. This article explores the biological activity of PMIM-PF6, summarizing key research findings, case studies, and relevant data.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at or near room temperature and consist of cations and anions. Their properties can be tailored by altering the cation or anion structure, making them versatile for applications in catalysis, extraction, and as solvents in chemical reactions. PMIM-PF6 is one such ionic liquid derived from the imidazolium cation with a hexafluorophosphate anion.

Biological Activity

1. Cytotoxicity and Antimicrobial Properties

Research indicates that PMIM-PF6 exhibits varying degrees of cytotoxicity against different cell lines. A study reported effective concentrations (EC50) that resulted in a 50% reduction of cellular processes in HeLa cells (human cervical cancer) at approximately 500 μM. In comparison, IPC-81 cells (mouse fibroblast) showed higher resistance with an EC50 around 1170 μM .

Moreover, PMIM-PF6 has demonstrated antimicrobial activity against several pathogens. For example, it was noted that imidazolium-based ionic liquids can disrupt microbial membranes, leading to cell death. The efficacy against Gram-positive bacteria such as Staphylococcus aureus was highlighted in studies focusing on similar compounds .

2. Hemolytic Activity

The hemolytic activity of PMIM-PF6 has been evaluated to assess its potential toxicity in biological systems. A comparative analysis showed that PMIM-PF6 exhibits a lower hemolysis rate (0.82%) compared to its analogs with longer carbon chains, indicating a relatively safer profile for use in biomedical applications .

3. Influence on Drug Metabolism

Ionic liquids like PMIM-PF6 have been shown to influence the expression of genes involved in drug metabolism. Specifically, they can activate the multixenobiotic/multidrug resistance (MXR/MDR) system in HeLa cells, which may impact the pharmacokinetics of co-administered drugs . This interaction suggests that PMIM-PF6 could be utilized to enhance or inhibit drug absorption depending on the therapeutic context.

Case Studies

Case Study 1: Enzymatic Reactions

In a study examining enzymatic transesterification reactions, PMIM-PF6 was found to significantly enhance reaction rates compared to traditional solvents. The enzyme demonstrated high catalytic efficiency with maximum conversion rates achieved within one hour when using PMIM-PF6 as a solvent . This highlights the potential of PMIM-PF6 in biocatalysis applications.

Case Study 2: Environmental Applications

The solubility of methane in ionic liquids is crucial for environmental applications such as gas capture technologies. Research indicated that PMIM-PF6 shows promising solubility characteristics for methane, influenced by its unique molecular structure which allows for better interaction with nonpolar gases . This property positions PMIM-PF6 as a candidate for greenhouse gas mitigation strategies.

Data Summary

Property Value
Cytotoxicity (HeLa EC50) 500 μM
Cytotoxicity (IPC-81 EC50) 1170 μM
Hemolysis Rate 0.82%
Maximum Conversion (Enzymatic) High efficiency observed
Methane Solubility High solubility

Q & A

Q. What are the critical physicochemical properties of 1-propyl-3-methylimidazolium hexafluorophosphate for experimental design?

Answer: Key properties include molecular weight, thermal stability, solubility, and hygroscopicity. For analogous ILs like 1-butyl-3-methylimidazolium hexafluorophosphate (CAS 174501-64-5):

  • Molecular formula: C₈H₁₅F₆N₂P (for butyl variant) .
  • Molecular weight: 284.18 g/mol .
  • Purity: ≥98.5% (typical for research-grade ILs) .
  • Decomposition: Releases HF under acidic or aqueous conditions; storage under inert gas is recommended .
PropertyValue (Butyl Variant Example)Method/Reference
Melting point~-8°C (for butyl variant)Differential Scanning Calorimetry
Solubility in waterLow (hydrophobic)Gravimetric analysis
Density~1.30 g/cm³Pycnometry

Methodological Note: Characterize purity via NMR or HPLC, and confirm anion integrity using FT-IR (PF₆⁻ absorption ~740–840 cm⁻¹) .

Q. How is this compound synthesized, and what purity considerations are critical?

Answer: Synthesis typically involves a two-step process:

  • Quaternization: React 1-methylimidazole with 1-bromopropane to form the imidazolium bromide salt .
  • Anion exchange: Replace bromide with PF₆⁻ via metathesis (e.g., using KPF₆ or NH₄PF₆) .

Key purity considerations:

  • Residual halides (e.g., Br⁻) must be <50 ppm to avoid catalytic interference .
  • Use silver nitrate titration or ion chromatography to verify halide content .
  • Dry under vacuum (60°C, 24 hrs) to minimize water content, which accelerates PF₆⁻ hydrolysis .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate the structural and thermodynamic behavior of this compound?

Answer: MD studies on analogous ILs (e.g., 1-hexyl-3-methylimidazolium PF₆⁻) reveal:

  • Cation-anion interactions: PF₆⁻ preferentially locates near the imidazolium ring’s acidic C(2)-H via hydrogen bonding .
  • Diffusion coefficients: Lower than aqueous solutions due to ionic network formation; validate with pulsed-field gradient NMR .

Methodological steps:

  • Parameterize force fields (e.g., OPLS-AA) using experimental density and viscosity data .
  • Simulate at 298–353 K to assess temperature-dependent dynamics .

Table: MD-Derived Properties (Hexyl Variant Example)

PropertyValue (300 K)Source
Density1.29 g/cm³
Self-diffusion coefficient1.2 × 10⁻¹¹ m²/s (cation)

Q. What experimental challenges arise in reconciling gas solubility data in this compound?

Answer: Contradictions in gas solubility (e.g., CO₂, O₂) stem from:

  • Measurement techniques: Gravimetric (high-pressure) vs. spectroscopic (low-pressure) methods yield discrepancies .
  • Impurities: Trace water increases polarity, altering gas-IL interactions .

Resolution strategies:

  • Use a Sieverts apparatus for high-pressure isotherms and correlate with Henry’s law constants .
  • Pre-dry ILs to <10 ppm H₂O (Karl Fischer titration) .

Table: CO₂ Solubility in Butyl Variant (303 K)

Pressure (bar)Solubility (mol/kg)Method
100.45Gravimetric
100.39UV-Vis

Q. How can crystallographic studies resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) of related ILs (e.g., 1-butyl-3-methylimidazolium PF₆⁻) identifies:

  • Cation conformation: Propyl chain adopts a gauche configuration, minimizing steric hindrance .
  • Weak interactions: C(2)-H···F hydrogen bonds stabilize the ionic network .

Methodological note: Grow crystals via slow evaporation of IL-acetonitrile mixtures at 4°C . For air-sensitive ILs, use inert-atmosphere techniques .

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